N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to an indole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and indole intermediates. One common method involves the use of Suzuki cross-coupling reactions to form the bipyridine core. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
The final step involves the coupling of the bipyridine and indole intermediates through amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bipyridine moiety can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to metal ions, forming complexes that can modulate enzymatic activity or cellular signaling pathways. The bipyridine moiety is known for its ability to coordinate with transition metals, which can lead to the formation of stable complexes with unique electronic properties.
Comparison with Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Indole-2-carboxamide: A compound with a similar indole structure but lacking the bipyridine moiety.
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide lies in its combination of the bipyridine and indole functionalities, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(19-12-16-3-1-2-4-17(16)24-19)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h1-12,24H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCMPLYXCNUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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